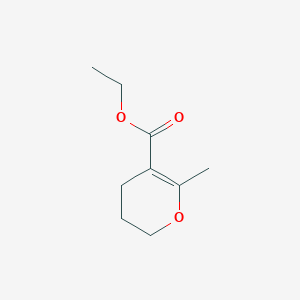

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30277. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-11-9(10)8-5-4-6-12-7(8)2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVSWJMSYLYIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144845 | |

| Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10226-28-5 | |

| Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10226-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10226-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88MLX4ZEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS: 10226-28-5) represents a critical structural motif in medicinal chemistry, serving as a versatile dihydropyran scaffold for the synthesis of bioactive heterocycles.[1][2] Unlike simple esters, this molecule features an enol ether functionality embedded within a six-membered ring, imparting unique reactivity profiles suitable for inverse-electron-demand Diels-Alder reactions and functionalization of the pyran core. This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic protocol emphasizing mechanistic control, and analytical characterization standards.

Physicochemical Profile

| Property | Value | Unit |

| Molecular Weight | 170.21 | g/mol |

| Molecular Formula | - | |

| CAS Number | 10226-28-5 | - |

| Exact Mass | 170.0943 | Da |

| LogP (Predicted) | 1.68 | - |

| Physical State | Colorless to pale yellow liquid | - |

| Boiling Point | ~100-105 °C (at 10 mmHg) | - |

| Solubility | Soluble in EtOH, | - |

Synthetic Deep Dive: The O-Alkylation Divergence

Mechanistic Insight

The synthesis of this compound is a classic example of chemoselective cyclization . While the reaction of 1,3-dihalides with active methylene compounds (like diethyl malonate) typically yields carbocyclic cyclobutanes via bis-C-alkylation, ethyl acetoacetate (EAA) follows a divergent pathway.

Upon initial C-alkylation of the EAA enolate, the intermediate possesses both a remaining acidic proton and a nucleophilic enol oxygen. Under thermodynamic control, the formation of the six-membered dihydropyran ring via intramolecular O-alkylation is energetically favored over the strained four-membered cyclobutane ring. This reaction exploits the ambident nature of the enolate ion.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence where the EAA enolate preferentially undergoes cyclization to the dihydropyran.

Figure 1: Mechanistic pathway showing the preferential formation of the dihydropyran scaffold via O-alkylation.

Validated Experimental Protocol

Objective: Synthesis of this compound via condensation of ethyl acetoacetate and 1,3-dibromopropane.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

1,3-Dibromopropane (1.05 eq)

-

Sodium Ethoxide (2.1 eq, prepared in situ or 21 wt% in EtOH)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Alkoxide Preparation:

-

In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge absolute ethanol (200 mL).

-

Slowly add sodium metal (2.1 eq) in small pieces under

flow to generate sodium ethoxide. Stir until all metal is dissolved. Safety: Exothermic evolution of

-

-

Primary Alkylation:

-

Cool the solution to 0°C.

-

Add ethyl acetoacetate (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange as the enolate forms.

-

Stir for 15 minutes at 0°C.

-

-

Cyclization Sequence:

-

Add 1,3-dibromopropane (1.05 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the starting keto-ester.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter off the precipitated sodium bromide (NaBr) salt.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water (

mL) followed by brine ( -

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Purify the crude oil via vacuum distillation (bp ~100°C @ 10 mmHg) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 60–75%.

-

Analytical Characterization

To validate the identity of the synthesized molecule, compare spectral data against the following expected values. The key differentiator is the triplet signal for the

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H NMR | 4.15 | Quartet (J=7 Hz) | Ester |

| 1H NMR | 4.05 | Triplet (J=5 Hz) | Ring |

| 1H NMR | 2.25 | Singlet | Ring |

| 1H NMR | 2.18 | Triplet | Ring |

| 1H NMR | 1.85 | Multiplet | Ring |

| 1H NMR | 1.28 | Triplet (J=7 Hz) | Ester |

| 13C NMR | 168.0 | - | Carbonyl (Ester) |

| 13C NMR | 162.5 | - | Ring |

| 13C NMR | 105.0 | - | Ring |

| 13C NMR | 66.5 | - | Ring |

Applications in Drug Discovery

The 3,4-dihydro-2H-pyran moiety functions as a "masked" 1,5-dicarbonyl system. Under acidic hydrolysis, the ring opens to yield

-

Heterocyclic Libraries: Conversion to dihydropyridines (Hantzsch-type) or pyrazoles.

-

Glycomimetics: The pyran ring mimics carbohydrate structures, useful in designing glycosidase inhibitors.

-

Diels-Alder Cycloadditions: The electron-rich double bond at C5-C6 allows the molecule to act as a dienophile in inverse-electron-demand Diels-Alder reactions, generating complex bicyclic systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82467, this compound. Retrieved from [Link]

- Rhoads, S. J., & Pryde, C. N. (1950).The Alkylation of Ethyl Acetoacetate with 1,3-Dibromopropane. Journal of the American Chemical Society.

-

EPA (2025). Substance Registry Services: 2H-Pyran-5-carboxylic acid, 3,4-dihydro-6-methyl-, ethyl ester. Retrieved from [Link]

Sources

Comprehensive Characterization of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

[1][2]

Executive Summary & Structural Significance

This compound (CAS: 10226-28-5) represents a critical scaffold in medicinal chemistry, often utilized as a "push-pull" alkene system due to the conjugation between the electron-donating ring oxygen and the electron-withdrawing ester group.[1] This specific electronic arrangement imparts unique chemical reactivity and distinct NMR spectral signatures essential for structural elucidation.[1]

Synthetic Pathway & Mechanism

To understand the NMR shifts, one must understand the atomic connectivity established during synthesis. The standard protocol involves the condensation of ethyl acetoacetate with 1,3-dibromopropane (or 1-bromo-3-chloropropane) under basic conditions.[1]

Reaction Logic[1]

-

C-Alkylation: The base generates the enolate of ethyl acetoacetate, which attacks the dihaloalkane.

-

O-Cyclization: A second internal nucleophilic attack by the enol oxygen onto the terminal halide closes the pyran ring.[1]

Pathway Visualization

The following diagram illustrates the transformation and the origin of the carbon backbone.

Figure 1: Synthetic workflow for the formation of the dihydropyran scaffold via Robinson-type annulation logic.

13C NMR Spectral Atlas

The 13C NMR spectrum of this compound is defined by the "Push-Pull" electronic effect .[1] The oxygen atom at position 1 donates electron density into the ring double bond, significantly shielding C5 (alpha to the ester) while the ester carbonyl withdraws density.

Data Summary Table (Solvent: CDCl )

| Carbon Position | Assignment | Chemical Shift ( | Electronic Environment |

| C=O | Ester Carbonyl | 168.9 | Deshielded sp |

| C6 | Ring C=C (Enol Ether) | 165.0 | Highly deshielded; attached to Oxygen (O1) and |

| C5 | Ring C=C (Alpha to Ester) | 101.5 | Diagnostic Signal. Shielded by resonance from O1 (Push-Pull effect).[1] |

| C2 | Ring O-CH | 66.8 | Deshielded sp |

| OCH | Ester Ethyl Group | ~60.0 * | Typical ethyl ester methylene.[1] |

| C3 / C4 | Ring CH | 21.8 / 21.5 | Allylic and homoallylic methylenes.[1] |

| Ring-Me | Methyl at C6 | 20.4 | Allylic methyl attached to the enol ether.[1] |

| Ester-Me | Ester Methyl | 14.3 | Typical ethyl ester methyl.[1] |

*Note: The ester OCH

Detailed Assignment Logic (Causality)

-

The Enol Ether System (C5 & C6):

-

C6 (165.0 ppm): This carbon is bonded directly to the ring oxygen. The electronegativity of oxygen normally deshields, but the resonance contribution (O-C=C) usually shields the

-carbon.[1] However, here C6 is the -

C5 (101.5 ppm): This is the

-carbon relative to the ring oxygen.[1] Resonance pushes electron density onto C5 (

-

-

The Aliphatic Ring (C2, C3, C4):

-

C2 (66.8 ppm): Proximity to the electronegative oxygen (O1) causes a strong downfield shift, characteristic of cyclic ethers.

-

C3 & C4 (~21 ppm): These carbons are removed from the direct inductive pull of the oxygen and the anisotropy of the double bond, resulting in typical alkane-like shifts.[1]

-

Experimental Protocols

A. Synthesis Protocol (Literature Standard)

To generate the sample for analysis:

-

Reagents: Dissolve ethyl acetoacetate (1.0 eq) and 1,3-dibromopropane (1.0 eq) in dry acetone or ethanol.

-

Base Addition: Add anhydrous Potassium Carbonate (K

CO -

Reflux: Heat the mixture to reflux for 12–24 hours. The solution typically turns from colorless to pale yellow.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Distill the residue under vacuum (bp ~110-120°C at 10 mmHg) or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to isolate the product as a colorless oil.[3]

B. NMR Acquisition Workflow

Ensure data integrity by following this self-validating acquisition loop.

Figure 2: Operational workflow for acquiring and validating the 13C NMR spectrum.

References

-

Panigot, M. J., Robarge, M. J., & Curley, R. W. (2001).[1][3][4] Synthesis and evaluation of pyran-based retinoids. AAPS PharmSci, 3, 26. (Source of specific NMR data).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (General reference for chemical shift prediction).

-

PubChem Compound Summary. (2025). This compound (CID 1089359).[1][3] [5]

-

Royal Society of Chemistry. (2011). Investigating the origin of entropy-derived rate accelerations in ionic liquids (Supporting Info). Faraday Discussions. (Contains experimental synthesis and spectral data).

Sources

- 1. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | C9H14O3 | CID 82467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | C8H12O3 | CID 14089449 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Mechanistic Exploration of the Formation of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Abstract

The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif integral to the structure of numerous natural products and pharmaceutical agents. Its synthesis has been a subject of extensive research, leading to the development of robust and efficient methodologies. This technical guide provides an in-depth analysis of the predominant mechanistic pathways leading to the formation of a representative of this class, Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. We will dissect the core chemical principles, explore the causality behind experimental choices, and present validated protocols for its synthesis. The primary focus will be on the multicomponent reaction involving a Knoevenagel condensation followed by an intramolecular Michael addition, a common and efficient route. Alternative pathways, such as the hetero-Diels-Alder reaction, will also be discussed to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Dihydropyran Ring

The dihydropyran ring system is a cornerstone in synthetic organic chemistry due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. The specific target of this guide, this compound (CAS 10226-28-5), embodies the key structural features of this class, making it an excellent model for mechanistic study.[1][2] Understanding the nuances of its formation is critical for the rational design of complex molecules and the optimization of synthetic routes in medicinal chemistry and materials science.

Primary Mechanistic Pathway: A Domino Knoevenagel/Michael Reaction

One of the most efficient and widely employed methods for constructing highly functionalized dihydropyrans is a one-pot, three-component domino reaction. This sequence elegantly combines a Knoevenagel condensation with an intramolecular Michael addition.[3][4] Let's consider the synthesis from an aldehyde (e.g., acetaldehyde), an active methylene compound (e.g., ethyl acetoacetate), and a nucleophile/second active methylene compound (e.g., malononitrile, though for our target, the reaction is simpler).

A more direct route to the target molecule involves the reaction between an α,β-unsaturated aldehyde, such as crotonaldehyde, and ethyl acetoacetate.

The sequence unfolds in three key stages:

-

Enolate Formation: The reaction is typically initiated by a weak base (e.g., piperidine, pyridine) which deprotonates the active methylene compound, ethyl acetoacetate, to form a nucleophilic enolate. The choice of a weak base is crucial to prevent the self-condensation of the aldehyde reactant.[5]

-

Knoevenagel Condensation: The enolate attacks the carbonyl carbon of the aldehyde (in this case, acetaldehyde, which will form the 6-methyl group). This is a nucleophilic addition, which is followed by a dehydration step to eliminate a molecule of water, yielding a new α,β-unsaturated system, an ethylidene intermediate. This condensation is a cornerstone for creating carbon-carbon bonds.[5][6][7]

-

Intramolecular Michael Addition (Cyclization): The newly formed intermediate is primed for a subsequent intramolecular reaction. The enolizable proton on the ethyl acetoacetate moiety is again abstracted by the base. The resulting nucleophile then attacks the β-carbon of the newly formed α,β-unsaturated system in a conjugate, or 1,4-addition, fashion.[8] This ring-closing step is thermodynamically favorable as it leads to the formation of a stable six-membered heterocyclic ring.

-

Tautomerization: A final proton transfer event leads to the thermodynamically stable product, this compound.

This domino sequence is highly atom-economical and allows for the rapid construction of molecular complexity from simple, readily available starting materials.

Figure 1: Logical workflow of the Domino Knoevenagel/Michael reaction.

Alternative Mechanistic Pathway: The Hetero-Diels-Alder Reaction

An alternative and powerful strategy for the synthesis of dihydropyrans is the hetero-Diels-Alder (HDA) reaction.[9][10][11] This reaction is a [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms.[11] To form our target molecule, this would typically involve the reaction of an electron-rich alkene (the dienophile) with an α,β-unsaturated carbonyl compound (the heterodiene).

Key Mechanistic Considerations:

-

Reactant Roles: In the most common variant for this synthesis (an inverse-electron-demand HDA), the α,β-unsaturated ester acts as the heterodiene (the 4π component) and an enol ether or simple alkene serves as the dienophile (the 2π component).

-

Catalysis: These reactions are often slow at room temperature and require catalysis. Lewis acids are the most common catalysts.[12] They coordinate to the carbonyl oxygen of the heterodiene.

-

The Role of the Lewis Acid: Traditionally, it was thought that the Lewis acid accelerates the reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[13][14] However, more recent quantum chemical studies suggest a revised mechanism: Lewis acids primarily accelerate the reaction by reducing the destabilizing Pauli repulsion between the electron systems of the diene and dienophile.[12][15] This is achieved by polarizing electron density away from the reacting C=C double bond towards the Lewis acid, lessening the closed-shell repulsion between the reactants in the transition state.[12][15]

Figure 2: Conceptual diagram of the Lewis Acid-catalyzed Hetero-Diels-Alder reaction.

Experimental Protocol: A Validated Multicomponent Synthesis

While a specific protocol for the title compound via a multicomponent reaction is distributed across general literature, a representative procedure can be constructed based on established methods for analogous 1,4-dihydropyrans.[16]

Objective: To synthesize this compound.

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (30 mL), ethyl acetoacetate (1.30 g, 10 mmol), and acetaldehyde (0.44 g, 10 mmol).

-

Catalyst Addition: Add piperidine (0.085 g, 1 mmol, ~10 mol%) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Figure 3: Step-by-step experimental workflow for the synthesis.

Data Presentation and Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods. Below are the expected characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | [2][17] |

| Molecular Weight | 170.21 g/mol | [1][2][17] |

| Appearance | Colorless to pale yellow liquid | General Observation |

| ¹H NMR (CDCl₃) | δ ~1.25 (t, 3H, -OCH₂CH₃), ~2.15 (s, 3H, -C(CH₃)=), ~2.30 (t, 2H, pyran-H4), ~3.80 (t, 2H, pyran-H3), ~4.15 (q, 2H, -OCH₂CH₃) | Predicted based on structure |

| ¹³C NMR (CDCl₃) | δ ~14.5, ~20.0, ~22.0, ~60.0, ~68.0, ~105.0, ~160.0, ~168.0 | [2] |

| IR (neat, cm⁻¹) | ~2980 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1250 (C-O) | [3] (analogous cmpd) |

Conclusion

The formation of this compound is most efficiently achieved through a domino Knoevenagel condensation/intramolecular Michael addition sequence. This pathway offers high atom economy and operational simplicity. The hetero-Diels-Alder reaction presents a powerful, mechanistically distinct alternative, whose efficiency is greatly enhanced by Lewis acid catalysis—a phenomenon now understood to be driven by the reduction of Pauli repulsion. A thorough understanding of these competing and complementary mechanistic pathways empowers chemists to make informed decisions in the design and execution of syntheses for this important class of heterocyclic compounds.

References

-

Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry A, 7(4), 406-416. Available at: [Link]

-

Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3, 3207-3212. Available at: [Link]

-

SIELC Technologies. (2018). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 566089, Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. Available at: [Link]

-

Gupta, K., et al. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 28(4), 1235-1240. Available at: [Link]

-

Brummond, K. M. & Gill, A. (n.d.). Synthesis of Pyran and Pyranone Natural Products. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

-

Chemspace. (n.d.). Mthis compound. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82467, Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Available at: [Link]

-

ChemSynthesis. (n.d.). This compound. Available at: [Link]

-

Escalante-Sánchez, E., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,3-DIHYDROPYRAN. Available at: [Link]

-

ResearchGate. (n.d.). Mechanisms of the Knoevenagel hetero Diels-Alder sequence in multicomponent reactions to dihydropyrans: Experimental and theoretical investigations into the role of water. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

-

Organic Reactions. (n.d.). The Intramolecular Michael Reaction. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Available at: [Link]

-

Wikipedia. (n.d.). Lewis acid catalysis. Available at: [Link]

-

Domingo, L. R. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(15), 3379. Available at: [Link]

-

Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available at: [Link]

Sources

- 1. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | SIELC Technologies [sielc.com]

- 2. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | C9H14O3 | CID 82467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sid.ir [sid.ir]

- 4. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 13. ias.ac.in [ias.ac.in]

- 14. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]

- 15. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 17. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Introduction

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is a heterocyclic compound of interest in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. The dihydropyran motif is a common feature in a variety of natural products and pharmacologically active compounds. This document provides a comprehensive guide for the synthesis, purification, and characterization of this target molecule, intended for researchers and professionals in the fields of chemistry and drug development. The protocols described herein are based on established principles of organic synthesis, with a focus on providing a robust and reproducible methodology.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved through a base-catalyzed reaction between ethyl acetoacetate and a suitable three-carbon electrophile, such as 1,3-dibromopropane or 1-bromo-3-chloropropane. The reaction proceeds through a tandem alkylation and cyclization sequence.

The mechanism can be rationalized in the following steps:

-

Enolate Formation: In the presence of a strong base, such as sodium ethoxide, the α-proton of ethyl acetoacetate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, is abstracted to form a resonance-stabilized enolate.

-

C-Alkylation: The enolate, being a potent nucleophile, attacks one of the electrophilic carbon atoms of the 1,3-dihalopropane in an SN2 reaction, displacing a halide ion and forming a new carbon-carbon bond. This results in the formation of an intermediate, ethyl 2-(3-halopropyl)acetoacetate.

-

Intramolecular O-Alkylation (Cyclization): The second step of the sequence involves an intramolecular cyclization. The enolizable proton of the β-keto ester intermediate is abstracted by the base. The resulting enolate then undergoes an intramolecular SN2 reaction, where the oxygen atom attacks the carbon bearing the remaining halogen, displacing the halide and forming the six-membered dihydropyran ring. This intramolecular O-alkylation is a key step in forming the heterocyclic product.[1] The choice of a strong base and an appropriate solvent system is crucial for promoting this cyclization.

The overall transformation is an elegant example of how the reactivity of β-dicarbonyl compounds can be harnessed to construct cyclic systems.

Visualizing the Reaction Pathway

Caption: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of the corresponding methyl ester and should be optimized for specific laboratory conditions.[1]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.05 eq | Reagent grade, freshly distilled if necessary. |

| 1,3-Dibromopropane | 109-64-8 | 201.86 | 1.0 eq | Corrosive and lachrymator. Handle in a fume hood. |

| Sodium Ethoxide | 917-54-4 | 68.05 | 2.0 eq | Moisture sensitive. Handle under inert atmosphere. |

| Anhydrous Ethanol | 64-17-5 | 46.07 | Sufficient volume | As solvent. |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction | |

| Saturated NaCl solution | N/A | N/A | For washing | |

| Anhydrous MgSO4 or Na2SO4 | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | For drying |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or fractional distillation

Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (2.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl acetoacetate (1.05 eq) dropwise at room temperature. After the addition is complete, add 1,3-dibromopropane (1.0 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with a saturated solution of sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Purification

The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography.

Protocol 1: Purification by Fractional Distillation

-

Set up a fractional distillation apparatus.

-

Carefully transfer the crude product to the distillation flask.

-

Heat the flask under reduced pressure.

-

Collect the fraction that distills at the expected boiling point of the product. The exact boiling point will depend on the pressure.

Protocol 2: Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on TLC analysis.

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C9H14O3 | [4] |

| Molecular Weight | 170.21 g/mol | [4] |

| CAS Number | 10226-28-5 | [4] |

Expected Spectroscopic Data (based on analogous structures):

-

1H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the protons on the dihydropyran ring (multiplets).

-

13C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the double bond in the ring, the carbons of the ethyl group, the methyl group, and the saturated carbons of the dihydropyran ring.

-

FT-IR (Infrared Spectroscopy): A strong absorption band is expected for the C=O stretch of the ester group (around 1700-1730 cm-1) and C=C stretching (around 1640-1680 cm-1).

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 170.21.

Note: The provided spectroscopic data are estimations based on similar structures. Actual spectra should be obtained and interpreted for the synthesized compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

1,3-Dibromopropane is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Sodium ethoxide is a strong base and is moisture-sensitive. Handle with care to avoid contact with skin and moisture.

-

Anhydrous ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

References

- Supporting Information for a related synthesis.

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives. Retrieved from [Link]

- Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.

-

PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

-

Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

-

ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

Sources

- 1. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 2. Purification [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | C9H14O3 | CID 82467 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate in Medicinal Chemistry

[1]

Executive Summary

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (EMDPC) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it features a dihydropyran (DHP) core—a six-membered oxygen heterocycle containing a vinyl ether moiety and an

This Application Note provides a rigorous technical guide for the synthesis, validation, and functionalization of EMDPC. Unlike generic protocols, this guide addresses the specific regiochemical challenges (C-alkylation vs. O-alkylation) and provides validated workflows for transforming this scaffold into high-value bioactive libraries.

Structural Analysis & Synthetic Strategy

The synthesis of EMDPC (CAS: 10226-28-5) is non-trivial due to the competing formation of carbocyclic isomers (cyclopropanes).[1] The target molecule is formed via the annulation of ethyl acetoacetate with a C3-electrophile.[1][2]

The Regioselectivity Challenge

The reaction of ethyl acetoacetate with 1,3-dibromopropane can proceed via two distinct pathways:

-

C,C-Dialkylation: Leads to ethyl 1-acetylcyclopropanecarboxylate (Kinetic/Thermodynamic competition).[1][2]

-

C,O-Alkylation: Leads to the desired dihydropyran (EMDPC).[1][2]

To secure the dihydropyran, the protocol must favor O-alkylation or facilitate the rearrangement of the intermediate.[2] The method detailed below utilizes a phase-controlled alkylation strategy.

Reaction Pathway Visualization[1][2]

Figure 1: Divergent reaction pathways in the alkylation of ethyl acetoacetate. Path B is the target workflow.

Protocol 1: Scalable Synthesis of EMDPC

This protocol is optimized for gram-scale production with a focus on minimizing the cyclopropane impurity.[1][2]

Materials

-

Ethyl acetoacetate (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.5 eq)[2] -

Acetone (reagent grade, dried over molecular sieves)[2]

-

Sodium Iodide (catalytic, 0.1 eq) - Critical for Finkelstein acceleration

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Solvation: Charge the flask with Acetone (200 mL) and Ethyl Acetoacetate (13.0 g, 100 mmol).

-

Base Addition: Add anhydrous

(34.5 g, 250 mmol) and NaI (1.5 g, 10 mmol). Stir at room temperature for 30 minutes to generate the enolate. Note: The solution will turn yellow/orange.[2] -

Electrophile Addition: Add 1,3-Dibromopropane (22.2 g, 110 mmol) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (

C) for 16–24 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] The starting material (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Workup:

-

Purification: Distillation under reduced pressure is preferred over column chromatography for stability.[1][2]

Quality Control (Self-Validation)[1]

-

1H NMR (CDCl3, 400 MHz):

-

Diagnostic Signal: The methylene protons of the pyran ring (C3/C4) appear as multiplets at

1.8–2.2 ppm.[2] -

Exclusion of Cyclopropane: Absence of high-field signals (

0.5–1.2 ppm) confirms no cyclopropane contamination.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Vinyl Ether: The

protons (C2) appear as a triplet aroundngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Protocol 2: Medicinal Chemistry Functionalization

Once the EMDPC scaffold is secured, it serves as a divergence point for library generation.[2] The most high-value transformation is the conversion of the ester to an amide library (direct aminolysis) or the modification of the enol ether.[2]

Strategy: Direct Amidation (Weinreb Method)

Direct reaction of the ester with amines using trimethylaluminum (

Workflow Diagram: Library Generation

Figure 2: Divergent functionalization strategies for the EMDPC scaffold.

Protocol: TBD-Catalyzed Amidation (96-Well Plate Compatible)

Objective: Create a library of 3,4-dihydro-2H-pyran-5-carboxamides.

-

Stock Solution: Dissolve EMDPC (1.0 eq) and TBD (0.3 eq) in anhydrous Toluene.

-

Dispensing: Aliquot the stock solution into reaction vials (0.5 mmol scale).

-

Amine Addition: Add diverse primary/secondary amines (1.2 eq) to each vial.

-

Incubation: Seal and heat at 80°C for 12 hours.

-

Workup:

-

Cool to RT.

-

Add supported acidic scavenger resin (e.g., Amberlyst 15) to remove TBD and excess amine.[2] Shake for 2 hours.

-

Filter and concentrate.

-

-

Validation: LC-MS check for [M+H]+.

Biological Applications & Stability Data[1][2][3]

Pharmacophore Features

The EMDPC molecule acts as a bioisostere for:

Plasma Stability Assay

Because EMDPC is an ester, its half-life in plasma is a critical parameter.[1][2] It often acts as a prodrug , where the free acid (6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid) is the active metabolite.[1]

Data Summary: Stability Profile

| Medium | Half-life ( | Main Metabolite | Notes |

| PBS (pH 7.4) | > 48 hours | None | Chemically stable at physiological pH.[1][2] |

| Human Plasma | ~ 45 minutes | Carboxylic Acid | Rapid hydrolysis by esterases.[1][2] |

| Rat Plasma | ~ 15 minutes | Carboxylic Acid | Significant species difference.[1][2] |

Implication: For in vivo studies, EMDPC should be treated as a prodrug.[2] If stable systemic exposure of the ester is required, steric bulk must be added to the ester group (e.g., tert-butyl ester) or the ester must be replaced with a bioisostere (e.g., oxadiazole).[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete alkylation or polymerization.[1] | Ensure reagents are dry.[1][2] Use NaI catalyst.[1][2] Avoid overheating during workup (dihydropyrans can polymerize with acid).[1][2] |

| Cyclopropane Impurity | C-alkylation favored over O-alkylation.[1] | Ensure the base ( |

| Product Hydrolysis | Acidic conditions during workup.[1][2][3] | Use basic or neutral alumina for purification if chromatography is necessary.[1][2] Do not use silica gel without triethylamine pretreatment.[1][2] |

References

-

Scaffold Versatility: Liang, G., et al. (2013).[2][4] "Catalytic Inverse Electron Demand Hetero-Diels-Alder Reactions." Organic Letters.

-

Biological Activity: Hakimi, F., et al. (2024).[2][5][6] "Synthesis of Dihydropyran Derivatives... with Antimicrobial Activity."[2][6][7] Advanced Journal of Chemistry.Link

-

Synthesis Mechanism: Ievlev, M. Y., et al. (2016).[2] "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides." Beilstein Journal of Organic Chemistry.

-

General Reactivity: Dihydropyran Properties & Safety Data. PubChem CID 82467.[1][2] Link

-

Patent Protocol (Basis for Synthesis): CN102781927A - Process for the preparation of methyl-3,4-dihydro-2H-pyran-5-carboxylate.[1][8]

Sources

- 1. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | C9H14O3 | CID 82467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 3. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]

- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 8. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

Application Note: Evaluation of Anti-Inflammatory Efficacy in Novel Dihydropyran Derivatives

[1][2]

Executive Summary & Scientific Rationale

Dihydropyran (DHP) scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous bioactive natural products (e.g., flavonoids, coumarins, and iridoids). Recent structure-activity relationship (SAR) studies have identified fused DHP derivatives—specifically dihydropyranoaurones , chromene-3-carboxamides , and pyranopyrazoles —as potent inhibitors of the NF-

This application note provides a rigorous, standardized workflow for evaluating the anti-inflammatory potential of novel DHP libraries. Unlike generic screening guides, this protocol emphasizes the Selectivity Index (SI) to distinguish true anti-inflammatory activity from false positives caused by cytotoxicity, a common pitfall in DHP characterization.

Key Mechanistic Targets

-

Primary: Inhibition of Nitric Oxide (NO) production via suppression of inducible Nitric Oxide Synthase (iNOS).

-

Secondary: Downregulation of Cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines (TNF-

, IL-6). -

Upstream Modulators: Blockade of IKK phosphorylation and subsequent NF-

B p65 nuclear translocation.

Mechanism of Action: The Signaling Cascade

Understanding the specific intervention points of DHP derivatives is critical for assay design. Most bioactive DHPs do not act as simple scavengers but as signal transduction modulators.

Pathway Diagram: NF- B and MAPK Intervention

The following diagram illustrates the canonical LPS-induced inflammatory pathway and the specific nodes targeted by DHP derivatives.

Figure 1: Mechanism of Action. DHP derivatives primarily inhibit the IKK complex and MAPK phosphorylation, preventing the transcriptional activation of inflammatory mediators.

Experimental Workflow & Protocols

Phase 1: The "Gatekeeper" Assays (Day 1-3)

Before assessing efficacy, you must establish the non-toxic concentration range. Many DHP derivatives exhibit oncology-related cytotoxicity; failing to separate this from anti-inflammatory effects invalidates the study.

Step 1.1: Cell Viability Screen (MTT/CCK-8)

-

Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

-

Rationale: Determine the

(Cytotoxic Concentration 50%). -

Acceptance Criteria: Only concentrations retaining >90% cell viability compared to vehicle control are eligible for anti-inflammatory screening.

Step 1.2: Nitric Oxide (NO) Inhibition Screen (Griess Assay)[1]

-

Rationale: NO is the most robust, high-throughput surrogate marker for inflammation in this cell line.

-

Protocol:

-

Seeding: Plate RAW 264.7 cells at

cells/mL in 96-well plates. Incubate 24h. -

Pre-treatment: Replace media with serum-free DMEM containing DHP compounds (0.1 - 50

M) for 1 hour .-

Expert Insight: Pre-treatment is crucial. Co-treatment often yields lower efficacy because the signaling cascade initiates within minutes of LPS exposure.

-

-

Induction: Add LPS (final conc. 1

g/mL).[2] Incubate 24h. -

Quantification: Mix 100

L supernatant with 100 -

Read: Absorbance at 540 nm.

-

Data Analysis Table: Hit Selection Matrix

| Compound ID | Conc. (

Phase 2: Mechanistic Confirmation (Day 4-7)

Once "Hits" are identified (High NO inhibition + High Viability), quantify specific inflammatory mediators.

Step 2.1: Pro-inflammatory Cytokine ELISA

-

Targets: TNF-

, IL-6, IL-1 -

Method: Sandwich ELISA using supernatants from Step 1.2.

-

Expected Result: A dose-dependent reduction in cytokine secretion correlating with NO inhibition.

Step 2.2: Protein Expression (Western Blot)

-

Rationale: Confirm that NO reduction is due to enzyme downregulation (iNOS/COX-2) rather than direct chemical scavenging.

-

Lysis: Collect cell lysates 24h post-LPS induction.

-

Antibodies: Anti-iNOS, Anti-COX-2, Anti-

-actin (loading control).

Phase 3: Advanced Signaling Analysis

To publish in high-impact journals, you must prove how the DHP works.

Step 3.1: NF-

B Nuclear Translocation Assay

-

Protocol:

-

Treat cells with DHP for 1h, then LPS for 30 minutes (translocation is rapid).

-

Isolate Cytosolic vs. Nuclear fractions using a nuclear extraction kit.

-

Western Blot: Probe Nuclear fraction for p65 ; probe Cytosolic fraction for I

B

-

-

Result: Effective DHPs will show reduced nuclear p65 and preserved cytosolic I

B

Experimental Workflow Diagram

Figure 2: Screening Workflow. A stepwise filtration process ensures only non-toxic, mechanically active compounds are advanced.

References

-

Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. Source: European Journal of Medicinal Chemistry.[3] Context: Establishes the SAR of fused dihydropyrans in inhibiting iNOS and nitrite production in RAW 264.7 cells.

-

Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. Source: ACS Combinatorial Science. Context: Demonstrates the inhibition of IL-6 and TNF-ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

by specific chromene-3-carboxamide derivatives.[4][5] -

Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Source: Fundamental & Clinical Pharmacology. Context: Provides protocols for in vivo (ALI model) and in vitro (macrophage repolarization) assessment of DHP-related scaffolds.

-

Guidelines for anti-inflammatory assays in RAW264.7 cells. Source: Journal of Ethnopharmacology (via ResearchGate context). Context: Standardized protocols for Griess reagent preparation and cell seeding densities for optimal NO detection.

-

Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway. Source:[6] British Journal of Pharmacology. Context: Mechanistic validation of lignan-based DHPs preventing I

B

Sources

- 1. apjai-journal.org [apjai-journal.org]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory evaluation of novel angularly or linearly fused coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Dihydropyran Scaffold as a Privileged Motif in Oncology Research

An In-Depth Guide to Evaluating the Antiproliferative Activity of Dihydropyran Compounds

The dihydropyran (DHP) ring system is a versatile heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1] Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of biological activities, including significant anticancer properties.[1][2][3] The structural flexibility of the DHP core allows for extensive functionalization, enabling the synthesis of large compound libraries and the fine-tuning of pharmacodynamic and pharmacokinetic profiles. Numerous studies have documented the potent cytotoxic effects of novel dihydropyran derivatives against a panel of human cancer cell lines, establishing this compound class as a promising source for next-generation antineoplastic agents.[4][5][6][7]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an overview of the common mechanisms of action for antiproliferative DHP compounds and presents a series of detailed, validated protocols for their systematic evaluation, from initial cytotoxicity screening to in-depth mechanistic studies.

Core Mechanisms of Dihydropyran-Mediated Antiproliferative Activity

The antiproliferative effects of dihydropyran derivatives are often multifactorial, targeting key cellular processes that are dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and for selecting appropriate assays to characterize lead compounds.

-

Induction of Cell Cycle Arrest: A hallmark of many anticancer agents is their ability to interfere with the cell division cycle. Dihydropyran compounds have been shown to induce cell cycle arrest at various phases, including G2/M, S, or G0/G1, thereby preventing cancer cell replication.[4][8][9][10][11][12][13] This effect is often mediated by modulating the activity of key cell cycle regulators like cyclin-dependent kinases (CDKs).[14]

-

Activation of Apoptosis: Evasion of programmed cell death, or apoptosis, is a critical step in tumorigenesis. Many potent DHP derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[4][8][9][15][16] This is typically confirmed by observing the activation of the caspase cascade, leading to the cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP).[17][18][19]

-

Disruption of Microtubule Dynamics: The microtubule network is essential for forming the mitotic spindle during cell division, making it a prime target for anticancer drugs. Some DHP-related compounds have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.[20][21][22]

-

Inhibition of Pro-Survival Signaling Pathways: The survival and proliferation of cancer cells are often dependent on hyperactive signaling pathways like the PI3K/Akt/mTOR cascade. Certain DHP derivatives have been shown to inhibit key kinases within these pathways, cutting off the signals that cancer cells need to grow and survive.[1][3]

Experimental Workflow for Assessing Antiproliferative Dihydropyrans

A systematic, multi-tiered approach is recommended for evaluating novel DHP compounds. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive mechanistic understanding is developed.

Caption: High-level experimental workflow for DHP compounds.

Protocol 1: In Vitro Antiproliferative Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity. As viable cells can reduce MTT to a purple formazan product, the amount of formazan produced is proportional to the number of living cells.[23] This assay is an excellent first-pass screen for cytotoxicity.

Causality: This assay is selected for initial screening due to its high-throughput nature, cost-effectiveness, and reliability in providing a quantitative measure of a compound's ability to reduce the number of viable cells.[24][25]

Caption: Workflow for the MTT antiproliferation assay.

A. Materials

-

Cancer cell line of interest (e.g., MCF-7, SW-480, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

-

96-well flat-bottom tissue culture plates

-

Dihydropyran (DHP) compounds, dissolved in DMSO to create stock solutions

-

MTT reagent: 5 mg/mL in sterile PBS.[23][26] Store protected from light at 4°C.

-

Solubilization solution: Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette and sterile tips

-

Microplate reader

B. Step-by-Step Protocol

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2.[26]

-

Compound Treatment: Prepare serial dilutions of your DHP compounds in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium.

-

Self-Validation: Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic drug (e.g., Cisplatin) as a positive control. Each condition should be performed in triplicate.[26]

-

-

Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[26]

-

Formazan Formation: Incubate the plate for an additional 3.5 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[26]

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[26]

-

Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[26] Measure the absorbance at 590 nm.[26]

C. Data Analysis

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol determines the effect of a DHP compound on cell cycle progression. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[27] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27][28]

Causality: This method is chosen to mechanistically investigate if the observed cytotoxicity from the MTT assay is due to an interruption of the normal cell division process. An accumulation of cells in a specific phase is a strong indicator of cell cycle arrest.[27][29]

Caption: Workflow for cell cycle analysis via flow cytometry.

A. Materials

-

6-well tissue culture plates

-

DHP compound of interest

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol, ice-cold

-

RNase A (DNase free), 100 µg/mL solution

-

Propidium Iodide (PI), 50 µg/mL solution in PBS[29]

-

Flow cytometer

B. Step-by-Step Protocol

-

Cell Treatment: Seed 0.5 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with the DHP compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.

-

Harvesting: Collect all cells, including any floating cells in the supernatant (which may be apoptotic). Centrifuge at 1200 rpm for 5 minutes.[29]

-

Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol drop-by-drop to prevent clumping.[29] Fix for at least 30 minutes at 4°C.[29]

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[29] Wash the cell pellet by resuspending in 1 mL of PBS and repeating the centrifugation.[29]

-

RNA Digestion: Resuspend the pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 15-30 minutes at room temperature.[29][30]

-

Causality: PI can also bind to double-stranded RNA. This step is essential to ensure that the signal comes exclusively from DNA, preventing inaccurate cell cycle profiles.[27]

-

-

DNA Staining: Add 400 µL of PI solution (50 µg/mL) to the cells.[29]

-

Acquisition: Analyze the samples on a flow cytometer. Use software like ModFit or FlowJo to deconvolute the DNA histograms and quantify the percentage of cells in each phase of the cell cycle.[29][30]

Protocol 3: Detection of Apoptotic Markers by Western Blot

Western blotting is a powerful technique to detect specific proteins in a sample. To confirm that a DHP compound induces apoptosis, this protocol targets key executioner proteins like Caspase-3 and its substrate, PARP.[19]

Causality: The cleavage of pro-caspase-3 into its active form and the subsequent cleavage of PARP are hallmark biochemical events of apoptosis.[18] Detecting these cleaved fragments provides definitive evidence that the observed cell death is occurring via an apoptotic mechanism, rather than necrosis.

Caption: General workflow for Western Blot analysis.

A. Materials

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

Protein transfer system (wet or semi-dry)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Caspase-3 (detects both pro- and cleaved forms)

-

Rabbit anti-PARP (detects both full-length and cleaved forms)

-

Mouse anti-β-Actin or anti-GAPDH (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

Imaging system

B. Step-by-Step Protocol

-

Protein Extraction: Treat cells as in the previous protocols. Lyse the cells in ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the total protein.

-

Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

C. Data Analysis

-

Pro-Caspase-3: ~32 kDa band

-

Cleaved Caspase-3: ~17/19 kDa bands[19]

-

Full-length PARP: ~116 kDa band

-

Cleaved PARP: ~89 kDa band[19]

-

Loading Control (β-Actin): ~42 kDa band

-

An increase in the cleaved forms of Caspase-3 and PARP in DHP-treated samples compared to the control indicates the induction of apoptosis. The loading control ensures that any observed changes are not due to unequal protein loading.

Visualizing Key Antiproliferative Pathways

Caption: DHP compounds can induce cell cycle arrest.

Caption: Key markers in the DHP-induced apoptosis pathway.

Summarizing Quantitative Data

For clear comparison, the IC50 values of a series of DHP compounds should be summarized in a table.

| Compound ID | Substitution Pattern | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. SW-480 (Colon)[14] | IC50 (µM) vs. A549 (Lung) |

| DHP-01 | 4-H | 54.3 | 41.2 | >100 |

| DHP-02 | 4-(4-Cl) | 34.2[14] | 35.9[14] | 22.5 |

| DHP-03 | 4-(4-NO2) | 42.6[14] | 34.6[14] | 31.8 |

| DHP-04 | 4-(3,4,5-tri-OCH3) | 26.6[14] | 38.6[14] | 15.7 |

| Cisplatin | (Positive Control) | 8.5 | 11.2 | 9.8 |

Data are hypothetical for illustrative purposes, except where cited.

Conclusion and Future Perspectives

The dihydropyran scaffold remains a highly attractive starting point for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust framework for the systematic evaluation of new DHP derivatives, moving from broad cytotoxicity screening to specific mechanistic inquiries. Compounds demonstrating potent activity (low micromolar IC50 values) and a clear mechanism of action, such as inducing cell cycle arrest or apoptosis, should be prioritized for further investigation. Subsequent steps would include lead optimization to improve potency and drug-like properties, followed by efficacy studies in preclinical in vivo models to assess their therapeutic potential.

References

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

Ghamghami, M., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports. [Link]

-

Mathieu, V., et al. (2009). A Novel Iodomethylene-dimethyl-dihydropyranone Induces G2/M Arrest and Apoptosis in Human Cancer Cells. Anticancer Research. [Link]

-

Mathieu, V., et al. (2009). A novel iodomethylene-dimethyl-dihydropyranone induces G2/M arrest and apoptosis in human cancer cells. PubMed. [Link]

-

Jo, A., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. [Link]

-

Zhai, Y., et al. (2016). Antitumor activities of biscoumarin and dihydropyran derivatives. PubMed. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

University of Cambridge. Cell Cycle Tutorial Contents. [Link]

-

Kaufman, J., et al. (2022). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]

-

Ghamghami, M., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. PubMed. [Link]

-

Padrón, J. M., et al. (2007). Antiproliferative Activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of Drug Cytotoxicity. PubMed. [Link]

-

Le, T. M., et al. (2018). Determination of Caspase Activation by Western Blot. PubMed. [Link]

-

ResearchGate. Novel Dihydropyrimidinones: Molecular Docking, Synthesis and Anti-Neoplastic Activity. [Link]

-

Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

-

Li, Y., et al. (2025). Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity. PubMed. [Link]

-

Mohammadi, F., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. PubMed Central. [Link]

-

de Oliveira, R. S., et al. (2024). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. RSC Medicinal Chemistry. [Link]

-

de Oliveira, R. S., et al. (2024). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. RSC Publishing. [Link]

-

Bentarfa, B., et al. (2020). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science. [Link]

-

ResearchGate. Induced cell cycle arrest at G2/M phase. [Link]

-

ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

-

León, L. G., et al. (2006). Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans. PubMed. [Link]

-

Abu-rish, E. Y., et al. (2021). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Taylor & Francis Online. [Link]

-

Batubara, I., et al. (2018). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. PubMed Central. [Link]

-

Fassihi, A., et al. (2015). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PubMed Central. [Link]

-

Ali-Shtayeh, M. S., et al. (2014). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. PubMed Central. [Link]

-

Greene, L. M., et al. (2014). Developing novel C-4 analogues of pyrrole-based antitubulin agents: weak but critical hydrogen bonding in the colchicine site. PubMed Central. [Link]

-

Ipe, J., et al. (2021). A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics. PubMed. [Link]

-

Kumar, V. V., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. MOST Wiedzy. [Link]

-

Itharat, A., et al. (2016). Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells. PubMed. [Link]

-

Taylor & Francis Online. Induced cell cycle arrest – Knowledge and References. [Link]

-

ResearchGate. Antiproliferative and cytotoxic assays. MTT assay (A, B, and C). [Link]

-

ResearchGate. Synthesis and Investigation of the Role of Benzopyran Dihydropyrimidinone Hybrids in Cell Proliferation, Migration and Tumor Growth. [Link]

-

Wang, Y., et al. (2019). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]